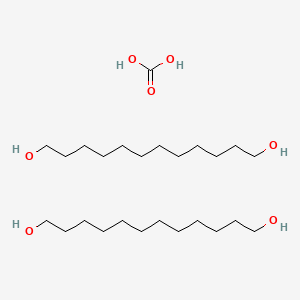
Carbonic acid;dodecane-1,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;dodecane-1,12-diol is a compound that combines the properties of carbonic acid and dodecane-1,12-diol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while dodecane-1,12-diol is a long-chain diol with the chemical formula C12H26O2
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Lauryl Lactone: One method for synthesizing dodecane-1,12-diol involves the reduction of lauryl lactone, which is produced from the oxidation of cyclododecanone.
Reduction from Dodecanedioic Acid: Another method involves the reduction of dodecanedioic acid to produce dodecane-1,12-diol.
Industrial Production Methods
The industrial production of dodecane-1,12-diol typically involves the reduction of dodecanedioic acid or the reduction of lauryl lactone. These methods are chosen for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecane-1,12-diol can undergo oxidation reactions to form dodecanedioic acid.
Reduction: It can be synthesized through reduction reactions from dodecanedioic acid or lauryl lactone
Esterification: Dodecane-1,12-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride
Catalysts: Catalysts such as potassium tert-butoxide are used in polycondensation reactions.
Major Products
Dodecanedioic Acid: Formed from the oxidation of dodecane-1,12-diol.
Polycarbonates and Polyesters: Formed through esterification and polycondensation reactions.
Scientific Research Applications
Chemistry
Polymer Synthesis: Dodecane-1,12-diol is used in the synthesis of polycarbonates and polyesters, which are important materials in the production of plastics and coatings
Biology and Medicine
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals.
Industry
Advanced Coatings and Lubricants: Dodecane-1,12-diol is used in the formulation of advanced coatings and lubricants due to its chemical stability.
Detergents and Surfactants: It is also used in the production of detergents and surfactants.
Mechanism of Action
The mechanism of action of dodecane-1,12-diol in its various applications involves its ability to undergo chemical reactions such as oxidation, reduction, and esterification. These reactions allow it to form various products, including polycarbonates and polyesters, which have desirable properties for industrial and scientific applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: Another long-chain diol with similar properties.
1,8-Octanediol: A shorter-chain diol with similar chemical reactivity.
Uniqueness
Dodecane-1,12-diol is unique due to its longer carbon chain, which provides it with distinct physical and chemical properties compared to shorter-chain diols. This makes it particularly useful in the synthesis of high-molecular-weight polyesters and polycarbonates .
Properties
CAS No. |
90383-26-9 |
|---|---|
Molecular Formula |
C25H54O7 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
carbonic acid;dodecane-1,12-diol |
InChI |
InChI=1S/2C12H26O2.CH2O3/c2*13-11-9-7-5-3-1-2-4-6-8-10-12-14;2-1(3)4/h2*13-14H,1-12H2;(H2,2,3,4) |
InChI Key |
CFHDYYRNUTXLGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCO)CCCCCO.C(CCCCCCO)CCCCCO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


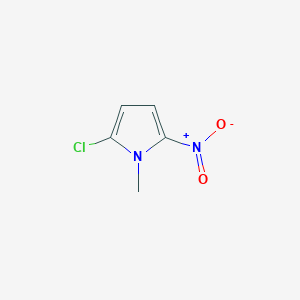


![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
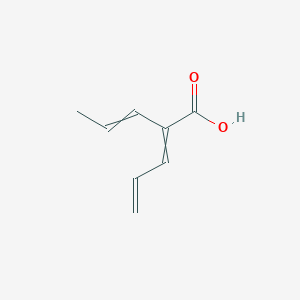
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
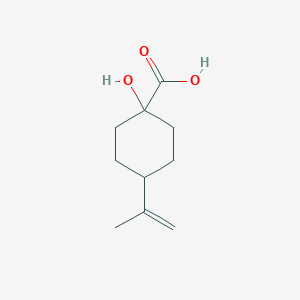
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
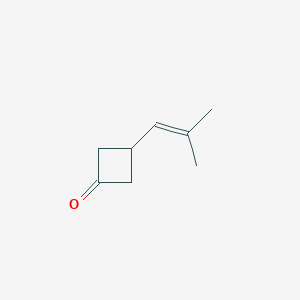
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
